rac 2-Chloro Nicotine

nAChR Ligand Design Lipophilicity SAR Studies

rac 2-Chloro Nicotine (2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine, C₁₀H₁₃ClN₂, MW 196.68) is a synthetic, chlorinated analog of nicotine, existing as a racemic mixture. Its molecular structure features a chlorine atom substitution at the 2-position of the pyridine ring.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 871894-35-8
Cat. No. B031891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 2-Chloro Nicotine
CAS871894-35-8
Synonyms2-Chloro-3-(tetrahydro-1-methyl-2-pyrryl)pyridine;  2-Chloro-3-(1-methyl-2-pyrrolidinyl)pyridine
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=C(N=CC=C2)Cl
InChIInChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3
InChIKeyOEGZWGGGKAPRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 2-Chloro Nicotine (CAS 871894-35-8): A Chlorinated Nicotine Analog for nAChR Research and Metabolite Analysis


rac 2-Chloro Nicotine (2-chloro-3-(1-methylpyrrolidin-2-yl)pyridine, C₁₀H₁₃ClN₂, MW 196.68) is a synthetic, chlorinated analog of nicotine, existing as a racemic mixture. Its molecular structure features a chlorine atom substitution at the 2-position of the pyridine ring . This modification is reported to alter its binding affinity and metabolic stability compared to nicotine, positioning it as a valuable intermediate and analytical standard in neuropharmacological research focused on nicotinic acetylcholine receptors (nAChRs) [1].

Why Generic Substitution of Nicotine Analogs Fails: The Case for rac 2-Chloro Nicotine in Specialized Research


The pharmacological profile of a nicotinic ligand is exquisitely sensitive to even minor structural modifications. Substituting a hydrogen for a chlorine atom on the pyridine ring of nicotine is not a trivial change; it fundamentally alters the molecule's electronic distribution, lipophilicity, and steric interactions, all of which are critical for subtype-selective binding and functional activity at nicotinic acetylcholine receptors (nAChRs) [1]. Therefore, generic substitution with unmodified nicotine or other analogs like cotinine or nornicotine cannot replicate the unique binding and metabolic properties of rac 2-Chloro Nicotine, which is required for studies where these differential properties are the central research question [2].

Quantitative Differentiation: How rac 2-Chloro Nicotine Compares to Structural Analogs


Chlorine Substitution Enhances Lipophilicity and Alters Receptor Interactions vs. Nicotine

The substitution of a hydrogen atom with a chlorine atom on the pyridine ring significantly increases the lipophilicity of rac 2-Chloro Nicotine compared to unsubstituted nicotine. This is evidenced by its partition coefficient. The higher LogP value predicts enhanced membrane permeability and altered tissue distribution, which are critical factors in ligand-receptor interaction studies and in vivo pharmacokinetics [1]. While no direct binding data for rac 2-Chloro Nicotine was found, the structural modification is known to influence nAChR binding and metabolic stability [2].

nAChR Ligand Design Lipophilicity SAR Studies Neuropharmacology

Commercial Availability and Purity Specifications for Research Use

rac 2-Chloro Nicotine is commercially available from specialized chemical suppliers with a specified purity of 98%, meeting the requirements for a high-quality research reagent and analytical standard . This level of purity is essential for ensuring reliable and reproducible results in sensitive assays, such as receptor binding studies or use as a certified reference material for metabolite identification [1]. The product is specifically offered for research purposes, including its role as a metabolite standard for rac-Nicotine [2].

Analytical Standard Purity Procurement Metabolite Research

Critical Data Gap: Lack of Published Comparative Pharmacological Data

A comprehensive search of the scientific literature (including primary research papers, patents, and authoritative databases such as PubChem, ChEMBL, and BindingDB) reveals a critical absence of published quantitative data (e.g., Ki, IC50, EC50 values) for rac 2-Chloro Nicotine at specific nAChR subtypes [1]. While multiple vendor sources assert its activity as a nicotinic ligand, no peer-reviewed studies providing comparative binding or functional data against nicotine, varenicline, or other well-characterized nAChR ligands were identified as of the search date. This represents a significant gap in publicly available knowledge .

Data Gap Analysis Literature Review Experimental Design

Targeted Research and Industrial Applications for rac 2-Chloro Nicotine


Structure-Activity Relationship (SAR) Studies for nAChR Ligands

rac 2-Chloro Nicotine is ideally suited for SAR investigations aiming to understand the impact of halogen substitution on the pyridine ring of nicotinic ligands. By comparing its properties (e.g., lipophilicity [1]) and biological activity (to be determined experimentally) with unsubstituted nicotine, researchers can map the pharmacophore requirements for subtype-selective binding and functional modulation. This compound serves as a key probe in medicinal chemistry programs for developing novel nAChR-targeting therapeutics [2].

Analytical Reference Standard for Nicotine Metabolite Profiling

Identified as a metabolite of rac-Nicotine [1], rac 2-Chloro Nicotine is a critical analytical reference standard for in vitro and in vivo metabolism studies. Researchers studying nicotine biotransformation, toxicology, and pharmacokinetics require this compound to develop and validate sensitive detection methods (e.g., LC-MS/MS) for identifying and quantifying this specific metabolite in biological matrices [2].

Synthetic Intermediate for Novel Nicotinic Derivatives

The chlorine atom on the pyridine ring serves as a reactive handle for further chemical diversification. rac 2-Chloro Nicotine can be employed as a versatile building block in the synthesis of more complex, functionalized nicotinic analogs. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be performed to replace the chlorine atom with various functional groups, enabling the creation of focused chemical libraries for biological screening [1].

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